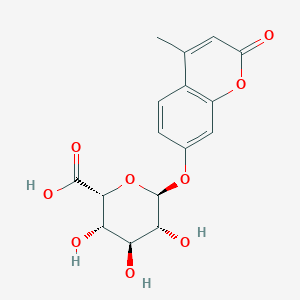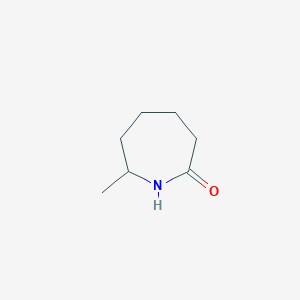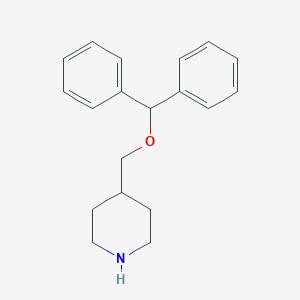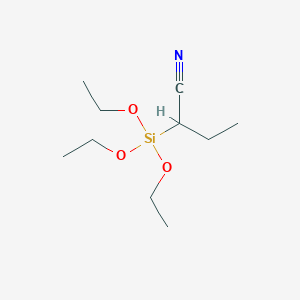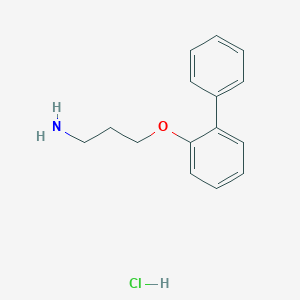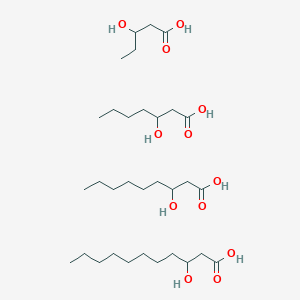
Poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PHVHHNN is a copolymer composed of four different monomers, 3-hydroxyvalerate, 3-hydroxyheptanoate, 3-hydroxynonanoate, and 3-hydroxyundecanoate, which are produced by certain bacteria. The copolymer has a unique combination of properties, including biocompatibility, biodegradability, and mechanical strength, that make it an attractive material for various applications.
作用机制
The mechanism of action of PHVHHNN is not well understood, but it is believed to be related to its biocompatibility and biodegradability. When PHVHHNN is implanted in the body, it is gradually degraded by enzymes and microorganisms, releasing the monomers that can be metabolized by the body. The degradation products are non-toxic and can be eliminated from the body through natural processes.
生化和生理效应
PHVHHNN has been shown to have minimal toxicity and immunogenicity, making it a safe material for biomedical applications. It has also been shown to promote cell growth and tissue regeneration, making it a promising material for tissue engineering. However, further studies are needed to fully understand the biochemical and physiological effects of PHVHHNN.
实验室实验的优点和局限性
PHVHHNN has several advantages for lab experiments, including its biocompatibility, biodegradability, and mechanical strength. However, it also has some limitations, such as its high cost and limited availability. Moreover, its properties can vary depending on the synthesis method and culture conditions, making it difficult to compare results from different studies.
未来方向
There are several future directions for PHVHHNN research, including the development of new synthesis methods to improve its properties and reduce its cost, the optimization of its use in tissue engineering and drug delivery, and the investigation of its environmental impact and biodegradability in different conditions. Moreover, PHVHHNN can be used as a template for the synthesis of other copolymers with different properties, opening up new possibilities for material science and engineering.
Conclusion:
In conclusion, PHVHHNN is a promising copolymer with unique properties that make it attractive for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its use in different fields.
合成方法
PHVHHNN can be synthesized by culturing bacteria that produce the four monomers in a nutrient-rich medium. The copolymer is then extracted from the bacterial cells and purified using various techniques, such as solvent extraction and precipitation. The synthesis process can be optimized by adjusting the culture conditions, such as temperature, pH, and nutrient composition, to achieve a copolymer with desired properties.
科学研究应用
PHVHHNN has been extensively studied for its potential applications in various fields. In the biomedical field, it has been used as a scaffold for tissue engineering, drug delivery, and wound healing due to its biocompatibility and biodegradability. In the environmental field, it has been used as a biodegradable plastic for packaging and agriculture due to its ability to degrade into harmless products. In the industrial field, it has been used as a coating material for corrosion protection due to its mechanical strength and chemical resistance.
属性
CAS 编号 |
134905-18-3 |
|---|---|
产品名称 |
Poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer |
分子式 |
C32H64O12 |
分子量 |
640.8 g/mol |
IUPAC 名称 |
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid |
InChI |
InChI=1S/C11H22O3.C9H18O3.C7H14O3.C5H10O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14;1-2-3-4-5-6-8(10)7-9(11)12;1-2-3-4-6(8)5-7(9)10;1-2-4(6)3-5(7)8/h10,12H,2-9H2,1H3,(H,13,14);8,10H,2-7H2,1H3,(H,11,12);6,8H,2-5H2,1H3,(H,9,10);4,6H,2-3H2,1H3,(H,7,8) |
InChI 键 |
FZWINSMFZLCVSH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O |
规范 SMILES |
CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O |
同义词 |
3-HHHH copolymer poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolyme |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
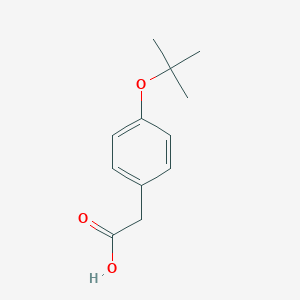
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
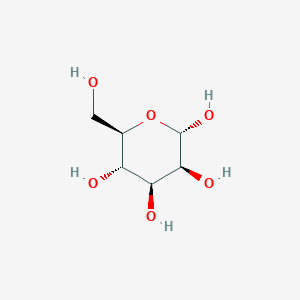
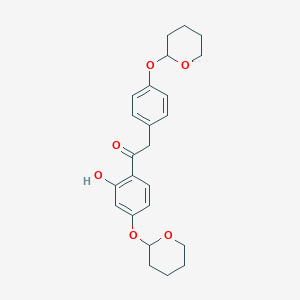
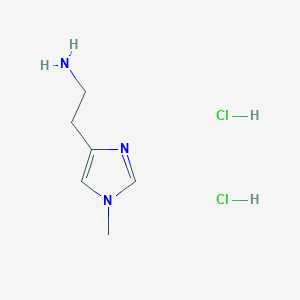
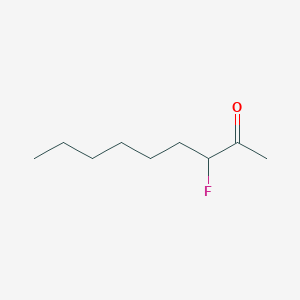
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
